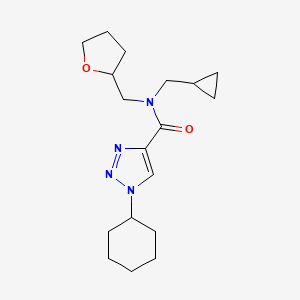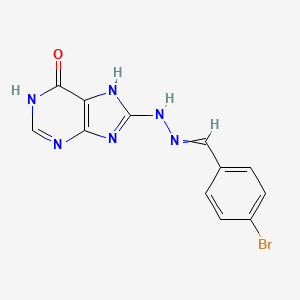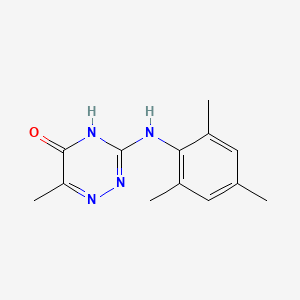![molecular formula C19H25FN4O B6087024 1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a selective and potent inhibitor of a specific enzyme, which makes it a promising candidate for use in biochemical and physiological studies.
Scientific Research Applications
1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol has numerous potential applications in scientific research. One of the most promising applications of this compound is in the study of a specific enzyme, which is involved in various physiological processes. This compound can be used to selectively inhibit this enzyme and study its role in different biochemical pathways.
Mechanism of Action
The mechanism of action of 1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol involves the selective inhibition of a specific enzyme. This enzyme is involved in various physiological processes, and its inhibition by this compound can lead to a better understanding of its role in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol are still being studied. However, preliminary research suggests that this compound can have significant effects on various physiological processes, including inflammation, oxidative stress, and cell signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol in lab experiments is its high degree of selectivity and potency. This compound can selectively inhibit a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for research on 1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol. Some of the most promising directions include studying its effects on different physiological processes, identifying its potential therapeutic applications, and developing new synthetic methods to improve its purity and yield. Additionally, future research can focus on identifying potential analogs of this compound that can have improved selectivity and potency.
Synthesis Methods
The synthesis of 1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol involves a multi-step process that includes the use of various reagents and catalysts. The detailed synthesis method is beyond the scope of this paper, but it is important to note that this compound can be synthesized in a laboratory setting with a high degree of purity.
properties
IUPAC Name |
1-[1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]piperidin-4-yl]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c1-13(2)10-18(25)14-6-8-24(9-7-14)19-22-17(12-21-23-19)15-4-3-5-16(20)11-15/h3-5,11-14,18,25H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWPRIGZBHKHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCN(CC1)C2=NC(=CN=N2)C3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[5-(3-Fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)

![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)

![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)